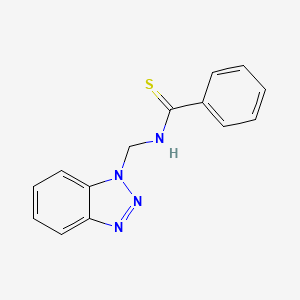

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenecarbothioamide

Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenecarbothioamide is a heterocyclic compound featuring a benzotriazole moiety linked via a methylene group to a benzenecarbothioamide group. The compound’s structural uniqueness lies in its hybrid architecture, merging the electron-deficient benzotriazole system with the electron-rich thioamide group, which may facilitate diverse applications in catalysis or medicinal chemistry.

Properties

IUPAC Name |

N-(benzotriazol-1-ylmethyl)benzenecarbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4S/c19-14(11-6-2-1-3-7-11)15-10-18-13-9-5-4-8-12(13)16-17-18/h1-9H,10H2,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHNBLJMRILWTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)NCN2C3=CC=CC=C3N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenecarbothioamide typically involves the reaction of benzotriazole with benzenecarbothioamide under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction between benzotriazole and benzenecarbothioamide. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques, such as high-performance liquid chromatography (HPLC), are often employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted benzotriazole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenecarbothioamide has been investigated for its potential as an antimicrobial agent . Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and fungi.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of benzotriazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 μg/mL, demonstrating the compound's potential as a therapeutic agent.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

Anticancer Research

The compound has been explored for its anticancer properties , particularly against breast and colon cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation through apoptosis induction.

Case Study: Cytotoxicity Evaluation

In vitro assays conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed IC50 values of 15 μM and 20 μM, respectively.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15 |

| HT-29 | 20 |

Material Science

Due to its unique chemical properties, this compound is also being investigated as a corrosion inhibitor in metals. The benzotriazole group is known for its ability to form protective films on metal surfaces, thus enhancing corrosion resistance.

Application Example: Corrosion Studies

Research has demonstrated that coatings containing this compound significantly reduce corrosion rates in acidic environments.

| Environment | Corrosion Rate (mm/year) | Without Inhibitor | With Inhibitor |

|---|---|---|---|

| Acidic Solution | 0.5 | 0.8 | 0.2 |

Environmental Science

The compound's potential as a photostabilizer for polymers has been explored due to the presence of the benzotriazole moiety, which is effective in absorbing UV light and preventing degradation of materials.

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenecarbothioamide involves its interaction with specific molecular targets and pathways. The benzotriazole ring can act as a nucleophile, participating in various chemical reactions that modulate the activity of enzymes and other proteins. Additionally, the compound’s ability to undergo redox reactions allows it to influence cellular redox balance and protect against oxidative damage .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations :

- Functional Group Differences : The acetamide group in C₁₅H₁₁N₅OS lacks the sulfur atom present in the thioamide group of the target compound, reducing its metal-binding capacity .

- Hybrid Systems : The benzimidazole-thione derivative (C₁₇H₁₄N₈S) incorporates two benzotriazole units, enhancing steric bulk and electronic complexity, which may limit reactivity in confined catalytic environments .

Physicochemical Properties

- Molecular Weight and Polarity : The target compound (269.32 g/mol) is lighter and less polar than C₁₅H₁₁N₅OS (309.35 g/mol), suggesting better membrane permeability in biological contexts.

- Thermal Stability : Benzotriazole derivatives generally exhibit high thermal stability due to aromatic conjugation, but the thioamide group may introduce susceptibility to oxidative degradation compared to acetamide analogs .

Biological Activity

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenecarbothioamide is a compound that belongs to the benzotriazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H10N4S

- Molecular Weight : 218.28 g/mol

- CAS Number : Not specified in the sources.

This compound features a benzotriazole moiety linked to a benzenecarbothioamide group, which is significant for its biological interactions.

Antimicrobial Activity

Research has demonstrated that benzotriazole derivatives exhibit significant antimicrobial properties. The biological evaluation of various benzotriazole compounds indicates their potential as antimicrobial agents against a range of pathogens.

Key Findings

-

Antibacterial Activity :

- Compounds derived from benzotriazole have shown effectiveness against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. For instance, certain derivatives with bulky hydrophobic groups exhibited potent antibacterial activity due to their ability to disrupt bacterial cell membranes .

- Antifungal Activity :

- Protozoan Activity :

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Membrane Disruption : The hydrophobic nature of certain derivatives allows them to integrate into microbial membranes, leading to increased permeability and cell death.

- Inhibition of Enzymatic Activity : Some benzotriazole derivatives act as enzyme inhibitors, which can interfere with metabolic processes in bacteria and fungi.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzotriazole derivatives:

| Substituent Type | Effect on Activity | Example Compound |

|---|---|---|

| Bulky Hydrophobic Groups | Increased antibacterial activity | 4'-((1H-benzotriazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile |

| Electron-Withdrawing Groups | Enhanced antifungal properties | 4,5,6-Tribromo-benzotriazole |

| Metal Complexation | Improved protozoan activity | Cu²⁺ and Ni²⁺ complexes with thioamide ligands |

Case Studies

Several studies have highlighted the biological activities of benzotriazole derivatives:

- Antimicrobial Studies : A study evaluated various benzotriazole compounds against Staphylococcus aureus, revealing that certain derivatives were comparable to standard antibiotics like ciprofloxacin .

- Protozoan Inhibition : Research demonstrated that specific N-benzenesulfonylbenzotriazoles exhibited potent inhibitory effects on Trypanosoma cruzi, indicating potential for therapeutic applications in parasitic infections .

- Fungal Resistance : A series of experiments showed that modifying the benzotriazole ring could lead to compounds with lower MIC values against resistant fungal strains .

Q & A

Q. Methodological Answer :

- Spectroscopy :

- Crystallography :

Advanced: How can structure-activity relationship (SAR) studies be designed to explore its bioactivity against cancer cells?

Q. Methodological Answer :

- Scaffold Modification : Introduce substituents (e.g., halogens, methoxy) to the benzene ring to modulate electron-withdrawing/donating effects. For example:

- Replace the thiocarbonyl group with carbonyl (C=O) to assess potency changes.

- Synthesize analogs with triazole or pyrazole moieties to compare microtubule inhibition .

- Assay Design :

- Use MTT assays on HeLa or MCF-7 cells, with paclitaxel as a positive control.

- Monitor IC₅₀ values and compare with parent compound. Validate results via flow cytometry (apoptosis analysis) .

Advanced: What computational tools and crystallographic parameters are critical for resolving conformational ambiguities in its structure?

Q. Methodological Answer :

- Software :

- Key Parameters :

Advanced: How can researchers address contradictions in bioactivity data arising from divergent synthetic protocols?

Q. Methodological Answer :

- Source Identification : Compare impurities (HPLC/MS) or crystallinity (PXRD) across batches. For example:

- Controlled Replication : Standardize reaction conditions (e.g., solvent purity, catalyst source) and validate via:

Advanced: What strategies mitigate solubility limitations in in vitro assays for this compound?

Q. Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility.

- Prodrug Design : Introduce hydrophilic groups (e.g., PEG chains) via ester linkages, which hydrolyze in physiological conditions .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve bioavailability .

Advanced: How do substituents on the benzotriazole ring influence its stability under physiological conditions?

Q. Methodological Answer :

- Electron-Donating Groups (EDGs) : Methyl or methoxy substituents increase ring stability by reducing electrophilic attack.

- Electron-Withdrawing Groups (EWGs) : Nitro or cyano groups may accelerate degradation (hydrolysis) at pH > 7.4.

- Accelerated Stability Testing :

Advanced: What are the best practices for comparing bioactivity data across studies with varying experimental designs?

Q. Methodological Answer :

- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., paclitaxel for microtubule disruption).

- Meta-Analysis : Use standardized metrics (e.g., IC₅₀, Ki) and adjust for assay variables (cell line, incubation time).

- Public Databases : Deposit raw data in repositories like PubChem or ChEMBL for cross-study validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.